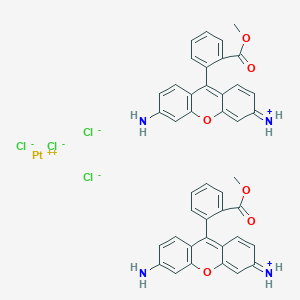
Tetrachloroplatinate dianion-rhodamine-123 complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroplatinate dianion-rhodamine-123 complex is a fluorescent dye that is commonly used in scientific research. The complex is made up of rhodamine-123, a fluorescent dye, and tetrachloroplatinate dianion, a platinum-containing compound. The complex has been widely studied for its applications in bioimaging, biosensing, and drug delivery.
Wirkmechanismus
The mechanism of action of tetrachloroplatinate dianion-rhodamine-123 complex involves the interaction between the complex and biological systems. The complex is taken up by cells and binds to various cellular components such as proteins and nucleic acids. The complex then emits fluorescence, which can be detected and imaged.
Biochemische Und Physiologische Effekte
Tetrachloroplatinate dianion-rhodamine-123 complex has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that the complex is non-toxic and does not affect cellular viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tetrachloroplatinate dianion-rhodamine-123 complex in lab experiments include its high fluorescence intensity, stability, and ease of use. The complex is also relatively inexpensive compared to other fluorescent dyes. However, the limitations of using the complex include its limited photostability and susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of tetrachloroplatinate dianion-rhodamine-123 complex in scientific research. One potential application is in the development of biosensors for detecting biological molecules such as proteins and nucleic acids. The complex could also be used in the development of targeted drug delivery systems. Additionally, the complex could be used in the development of new imaging techniques for studying biological systems.
In conclusion, tetrachloroplatinate dianion-rhodamine-123 complex is a valuable tool for scientific research. Its fluorescence properties make it useful for imaging biological systems, and its non-toxic nature makes it a safe option for lab experiments. While there are limitations to its use, there are also many potential future directions for its application in scientific research.
Synthesemethoden
The synthesis of tetrachloroplatinate dianion-rhodamine-123 complex involves the reaction of rhodamine-123 with tetrachloroplatinate dianion. The reaction is typically carried out in a solvent such as ethanol or water. The resulting complex is a red-orange powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Tetrachloroplatinate dianion-rhodamine-123 complex has been widely used in scientific research for its fluorescence properties. The complex is commonly used as a fluorescent probe for imaging biological systems. It has been used to image cells, tissues, and organs in both in vitro and in vivo studies.
Eigenschaften
CAS-Nummer |
104114-28-5 |
|---|---|
Produktname |
Tetrachloroplatinate dianion-rhodamine-123 complex |
Molekularformel |
C42H34Cl4N4O6Pt |
Molekulargewicht |
1027.6 g/mol |
IUPAC-Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



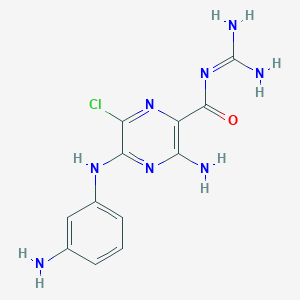
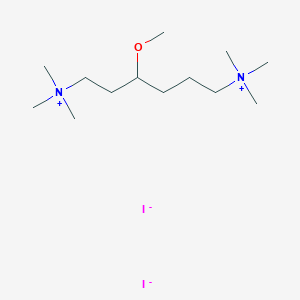
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

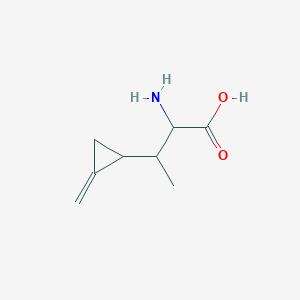

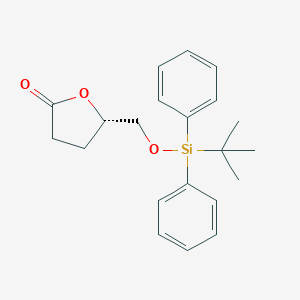

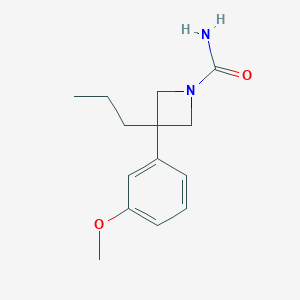
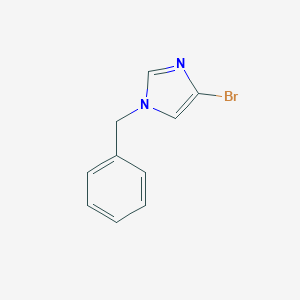
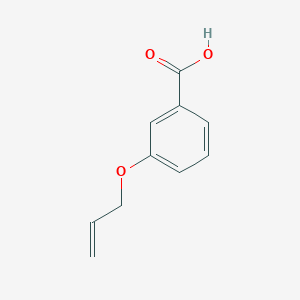
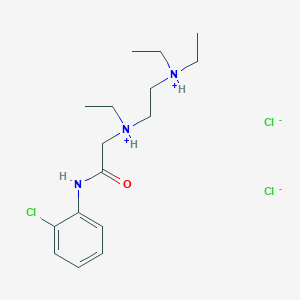
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)